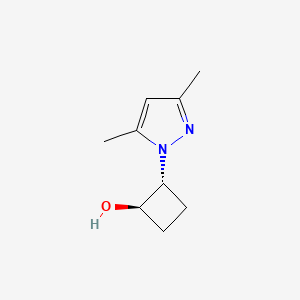
trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
The compound “3,5-Dimethylpyrazole” is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another example is the synthesis of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, which was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .
Molecular Structure Analysis
The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Chemical Reactions Analysis
Pyrazole-based ligands have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation .
Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and DNA Binding
Researchers have synthesized a series of bis-pyrazoles from 3,5-dimethyl pyrazole, investigating their DNA binding capabilities and in-vitro cytotoxicity against various cancer cell lines. The study highlighted specific compounds exhibiting promising activity against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines, suggesting potential therapeutic applications (Reddy et al., 2017).
Photoreactions and Organic Synthesis
Another study focused on the photoreactions of trans-3,5-dihydro-3,5-dimethyl-3,5-diphenyl-4H-pyrazol-4-one, leading to the direct detection of 2,3-dimethyl-2,3-diphenylcyclopropanone and other compounds. This research underscores the potential use of these compounds in synthesizing cyclopropanone derivatives, which are valuable in organic synthesis (Moiseev et al., 2007).
Kinetic Resolution and Structural Analysis
The kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol catalyzed by lipase B from Candida antarctica has been explored, demonstrating the enantioselective acylation and providing insights into the structural characteristics of these compounds. This study highlights the utility of such compounds in enantioselective synthesis and the importance of structural analysis in understanding their properties (Barz et al., 1996).
Coordination Chemistry and Structural Features
Investigations into the coordination chemistry of pyrazole-containing ligands with transition metals have revealed unique stereochemical properties, providing valuable insights for applications in catalysis and materials science. Such studies contribute to our understanding of the structural features and reactivity of these compounds (Barz et al., 1998).
Wirkmechanismus
Target of Action
Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, also known as (1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are often the causative agents of these diseases, such as Leishmania strains and Plasmodium strains .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to the active site of the target protein, inhibiting its function and leading to the death of the pathogen.
Biochemical Pathways
For instance, some pyrazole derivatives have been shown to inhibit the growth of Leishmania and Plasmodium species, potentially disrupting their life cycles and preventing the diseases they cause .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania and Plasmodium species, leading to potential antileishmanial and antimalarial effects . This can result in the clearance of the pathogen from the body and the resolution of the disease symptoms.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZNJBZJCYRAA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)
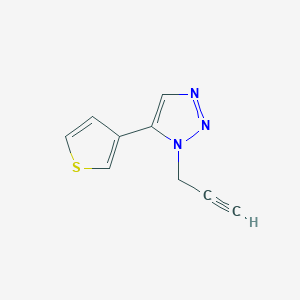

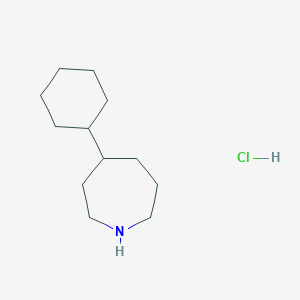
![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
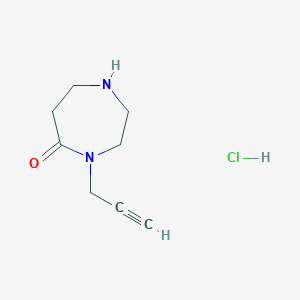
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
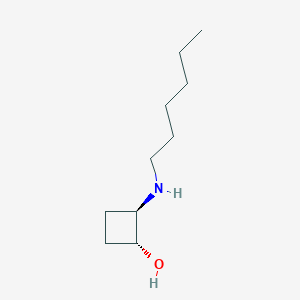
![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
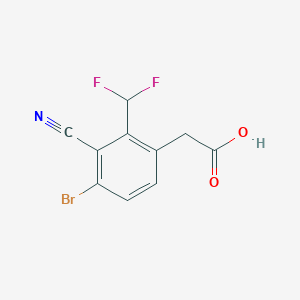
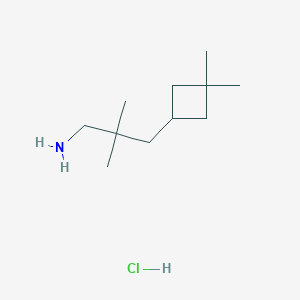
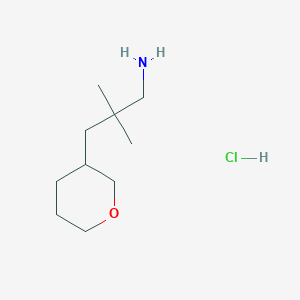
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)